Octalactin A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H32O6 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
(4R,5S,8S)-4-hydroxy-8-[(2S)-1-[(2S,3R)-3-[(2S)-2-hydroxy-3-methylbutyl]-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-5-methyloxocan-2-one |
InChI |
InChI=1S/C19H32O6/c1-10(2)13(20)8-16-19(5,25-16)18(23)12(4)15-7-6-11(3)14(21)9-17(22)24-15/h10-16,20-21H,6-9H2,1-5H3/t11-,12-,13-,14+,15-,16+,19-/m0/s1 |
InChI Key |
DFXGSTPVTKDVPD-PTFVMZFFSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H](OC(=O)C[C@H]1O)[C@H](C)C(=O)[C@@]2([C@H](O2)C[C@@H](C(C)C)O)C |
Canonical SMILES |
CC1CCC(OC(=O)CC1O)C(C)C(=O)C2(C(O2)CC(C(C)C)O)C |
Synonyms |
octalactin A |
Origin of Product |
United States |
Ii. Isolation and Source Identification
Discovery from Marine Microorganisms
The marine environment, a vast reservoir of biological diversity, is a significant source of novel secondary metabolites with potential pharmaceutical applications. Among the microorganisms inhabiting this domain, actinomycetes have proven to be a particularly prolific source of unique chemical scaffolds.
The discovery of Octalactin A is a direct result of exploring the chemistry of marine microorganisms. researchgate.net In 1991, researchers reported the isolation of this compound and its analogue, Octalactin B, from a marine-derived actinomycete. scielo.briipseries.org This bacterium, identified as a member of the genus Streptomyces with the designation PG-19, was found living on the surface of a gorgonian octocoral of the genus Pacifigorgia. researchgate.netmdpi.comnih.gov The collection of this host organism occurred in the Sea of Cortez. researchgate.net The investigation into microorganisms associated with marine invertebrates like sponges and corals is a strategic approach in natural product discovery, as these symbiotic relationships can yield unique metabolic compounds not found in terrestrial counterparts. researchgate.netiipseries.orgresearchgate.net
The production of secondary metabolites like this compound requires cultivating the producer microorganism in a controlled laboratory setting. While specific fermentation details for the Streptomyces sp. PG-19 strain are not extensively published, general protocols for growing Streptomyces species for metabolite production are well-established. These bacteria are typically grown in liquid media using shake flask fermentation. pharmainfo.innih.gov
The process involves preparing a seed inoculum, which is then transferred to a larger volume of sterile fermentation broth. pharmainfo.in The culture is incubated on a rotary shaker to ensure adequate aeration and nutrient distribution. pharmainfo.innih.gov The composition of the culture medium is a critical factor influencing the growth of the microorganism and the production of target compounds. Key parameters such as carbon sources, nitrogen sources, temperature, and agitation rate are optimized to maximize the yield. japsonline.comresearchgate.net For instance, a study on a freshwater-derived Streptomyces that produces Octalactin B utilized a medium containing starch, yeast extract, and peptone, with the culture shaken at 220 rpm for seven days. scispace.com After the fermentation period, the secondary metabolites are typically extracted from the culture broth and the microbial biomass using organic solvents like ethyl acetate (B1210297). pharmainfo.inscispace.com
Table 1: Typical Fermentation Parameters for Streptomyces Species
| Parameter | Typical Conditions/Components | Rationale |
|---|---|---|
| Culture Media | Starch Casein Broth (SCB), GMYP Broth, Soya Bean Meal Broth | Provide essential nutrients for growth and secondary metabolite synthesis. pharmainfo.in |
| Carbon Source | Starch, Glucose, Dextrin, Lactose, Sucrose | Primary energy source for the microorganism. japsonline.comscispace.com |
| Nitrogen Source | Yeast Extract, Peptone, Tryptone, Sodium Nitrate | Essential for the synthesis of proteins, enzymes, and nitrogen-containing metabolites. japsonline.com |
| Temperature | 28-35°C | Optimal temperature range for the growth and enzymatic activity of many Streptomyces species. japsonline.com |
| Agitation Rate | 120-220 rpm | Ensures proper mixing and oxygen transfer within the liquid culture. nih.govjapsonline.comscispace.com |
| Incubation Time | 5-14 days | Duration required to reach the stationary phase of growth when secondary metabolite production is often maximal. pharmainfo.injapsonline.com |
Actinomycete Association with Marine Organisms (e.g., gorgonian octocoral)
Early Academic Structural Elucidation Approaches (focus on methods, not data)
Determining the precise chemical structure of a novel natural product is a crucial step following its isolation. For this compound, a combination of advanced analytical techniques was employed to unravel its complex architecture.
Spectroscopic methods were fundamental in the initial characterization of this compound. syr.edudatapdf.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (including ¹H and ¹³C NMR) and Mass Spectrometry (MS) provided detailed information about the molecule's connectivity and composition. These analyses were instrumental in identifying the presence of a rare and unique structural motif: a fully saturated eight-membered lactone ring. researchgate.netsyr.edunih.gov Infrared (IR) spectroscopy likely contributed by identifying key functional groups, such as the ester carbonyl within the lactone ring. The collective data from these spectroscopic studies allowed for the assembly of the planar structure and the proposal of its relative stereochemistry. datapdf.com
While spectroscopic methods provide powerful insights into a molecule's structure, single-crystal X-ray analysis offers unambiguous proof of its three-dimensional arrangement and absolute stereochemistry. nih.govrsc.org This technique involves irradiating a crystalline form of the compound with X-rays and analyzing the resulting diffraction pattern. mdpi.commdpi.com For this compound, obtaining suitable crystals and performing single-crystal X-ray analysis was a critical step that confirmed the molecular structure deduced from spectroscopic data. syr.edudatapdf.com This analysis provided the precise spatial coordinates of each atom, confirming the constitution, the eight-membered ring conformation, and the relative configuration of its multiple chiral centers. datapdf.comacs.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Octalactin B |
| Ethyl acetate |
| Starch |
| Glucose |
| Dextrin |
| Lactose |
| Sucrose |
| Yeast Extract |
| Peptone |
| Tryptone |
Iii. Biosynthetic Investigations of Octalactin a
Proposed Biosynthetic Pathways
Based on its structure, Octalactin A is proposed to be synthesized via a Type I polyketide synthase (PKS) pathway. This type of pathway is common in bacteria like Streptomyces for the production of complex natural products. researchgate.net The assembly of the carbon backbone would proceed in a modular fashion, where a series of enzymatic domains, or modules, are responsible for the sequential addition and modification of simple acyl-CoA precursors.
The proposed pathway involves:
Initiation: The biosynthesis is likely initiated with a specific starter unit, which is loaded onto the first PKS module.
Elongation: The polyketide chain is extended through the sequential addition of extender units, typically derived from malonyl-CoA or methylmalonyl-CoA. Each addition is catalyzed by a dedicated module within the PKS megasynthase complex.
Modification: Within each module, the β-keto group formed after each condensation can be selectively modified by ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains, leading to the specific stereochemistry and saturation pattern observed in the final molecule.
Termination: Once the full-length polyketide chain is assembled, it is released from the PKS, often through the action of a thioesterase (TE) domain, which catalyzes the intramolecular esterification (macrolactonization) to form the characteristic eight-membered lactone ring. scielo.br The final tailoring steps, such as the epoxidation that distinguishes this compound from Octalactin B, are likely carried out by post-PKS enzymes.
Identification of Biosynthetic Precursors and Intermediates
While direct feeding studies to confirm the biosynthetic precursors of this compound have not been reported, analysis of its chemical structure allows for the deduction of its likely building blocks. Polyketide biosynthesis utilizes simple carboxylic acid units derived from primary metabolism. researchgate.net
Table 1: Hypothetical Biosynthetic Precursors for this compound
| Structural Moiety | Position(s) | Proposed Precursor(s) |
| Starter Unit | C13-C15 (isopropyl group) | Isobutyryl-CoA |
| Extender Unit 1 | C11-C12 | Propionyl-CoA (via methylmalonyl-CoA) |
| Extender Unit 2 | C9-C10 | Acetyl-CoA (via malonyl-CoA) |
| Extender Unit 3 | C7-C8 | Propionyl-CoA (via methylmalonyl-CoA) |
| Extender Unit 4 | C5-C6 | Acetyl-CoA (via malonyl-CoA) |
| Extender Unit 5 | C3-C4 | Propionyl-CoA (via methylmalonyl-CoA) |
| Extender Unit 6 | C1-C2 | Acetyl-CoA (via malonyl-CoA) |
The various stereocenters along the carbon backbone are established during the PKS assembly by the specific action of ketoreductase domains within each module. Synthetic efforts have focused on creating key intermediates, such as the seco-acid (the open-chain ω-hydroxy carboxylic acid) prior to lactonization, which represents a late-stage intermediate in the proposed biosynthetic pathway. scielo.brlookchem.com
Enzymatic Machinery Involved in Biosynthesis
The natural production of this compound is hypothesized to rely on a large, multi-domain enzymatic complex known as a modular Type I Polyketide Synthase (PKS). Each module of this enzymatic assembly line is responsible for one cycle of chain elongation and associated chemical modifications. Although the specific PKS for this compound has not been identified, its domains can be predicted based on the final structure.
Table 2: Predicted PKS Domains for this compound Biosynthesis
| Domain | Abbreviation | Predicted Function in this compound Biosynthesis |
| Acyltransferase | AT | Selects and loads the specific starter (e.g., isobutyryl-CoA) and extender (malonyl-CoA or methylmalonyl-CoA) units onto the ACP domain. |
| Acyl Carrier Protein | ACP | Tethers the growing polyketide chain via a phosphopantetheinyl arm. |
| Ketosynthase | KS | Catalyzes the Claisen condensation between the growing chain and the newly loaded extender unit. |
| Ketoreductase | KR | Reduces the β-keto group to a β-hydroxyl group, establishing specific stereochemistry (e.g., at C3, C7, C13). |
| Dehydratase | DH | Eliminates the β-hydroxyl group to form a double bond. Its action is predicted to be selectively skipped in modules corresponding to hydroxylated positions. |
| Enoylreductase | ER | Reduces the double bond to a saturated carbon-carbon bond. Its action is also predicted to be selective to form the final saturation pattern. |
| Thioesterase | TE | Catalyzes the final step of releasing the completed polyketide chain from the PKS, likely via intramolecular cyclization to form the eight-membered lactone ring. |
In addition to the core PKS machinery, post-PKS tailoring enzymes are required. A crucial predicted enzyme is an epoxidase, likely a cytochrome P450 monooxygenase or a flavin-dependent monooxygenase, which would convert the precursor Octalactin B into the final product, this compound, by forming the epoxide ring.
Genetic Basis of this compound Production
As of now, the biosynthetic gene cluster (BGC) responsible for this compound production in Streptomyces sp. has not been identified or characterized in the scientific literature. In bacteria, genes encoding the enzymes for a specific metabolic pathway are typically clustered together on the chromosome. The identification of the this compound BGC is a critical next step for understanding its biosynthesis at a molecular level.
Discovery of the BGC would likely be pursued through genome mining of the producing organism. rsc.org This involves sequencing the organism's genome and using bioinformatic tools to search for sequences homologous to known PKS genes. frontiersin.org Once identified, heterologous expression of the cluster in a model host or targeted gene knockout experiments in the native producer could definitively link the gene cluster to this compound production and allow for the functional characterization of the individual enzymes. nih.gov
Chemoenzymatic Approaches to Pathway Elucidation
While the natural biosynthetic pathway remains largely unexplored, chemoenzymatic methods have been prominently featured in the total synthesis of this compound and its analogues. These approaches use isolated enzymes to perform specific, often highly stereoselective, transformations that are difficult to achieve with traditional chemical reagents. Although used for synthesis rather than pathway elucidation, these methods highlight the utility of enzymes in constructing the complex structural motifs of this compound.
Several synthetic routes have incorporated enzymatic steps to install key stereocenters or to perform selective reactions. For example, enzyme-mediated reactions have been used for asymmetric reductions and selective deprotection steps. A notable example is the use of an enzyme-mediated acetate (B1210297) deprotection in the presence of the sensitive medium-ring lactone, a transformation that showcases the mild and selective nature of biocatalysis. nih.gov
Table 3: Examples of Chemoenzymatic Steps in the Synthesis of this compound and Related Fragments
| Synthetic Goal | Enzyme Class/Reaction | Description of Application | Reference(s) |
| Asymmetric Epoxidation | Shi Epoxidation (catalytic) | Used to asymmetrically construct the C1-C7 fragment by setting the configurations at C3 and C4. | researchgate.net |
| Selective Deprotection | Lipase | Employed for the selective deprotection of an acetate group late in the synthesis without affecting the eight-membered lactone ring. | nih.gov |
| Asymmetric Aldol (B89426) Reaction | Chiral Lewis Acid-Promoted | Enantioselective aldol reactions have been used to prepare optically active linear precursors for both the lactone and side-chain moieties. | lookchem.com |
These synthetic applications of enzymes underscore the potential of biocatalysis in generating complex molecules like this compound. Furthermore, the successful synthesis of various fragments and intermediates provides a valuable toolkit of chemical standards that will be indispensable for future studies aimed at elucidating the natural biosynthetic pathway and identifying its transient intermediates. capes.gov.br
Iv. Chemical Synthesis Methodologies for Octalactin a
Early Synthetic Efforts and Methodological Development
The initial forays into the synthesis of Octalactin A laid the groundwork for future endeavors. The very first total synthesis of both this compound and its analogue Octalactin B was accomplished by Buszek et al., a landmark achievement that also confirmed the absolute configurations of these natural products. scielo.br These early syntheses were critical in establishing viable strategies for assembling the complex carbon skeleton and for tackling the formidable challenge of forming the medium-sized lactone ring. scielo.br Other pioneering syntheses were reported by the research groups of Clardy, Shiina, and Holmes. organic-chemistry.org A common feature in many of these initial successful syntheses was the reliance on a convergent strategy that often employed a Nickel(II)/Chromium(II)-mediated coupling of a vinyl halide and an aldehyde, a reaction known as the Nozaki-Hiyama-Kishi (NHK) coupling. syr.edu
Total Synthesis Strategies of this compound
The pursuit of more efficient and elegant syntheses of this compound has led to the development of various strategic approaches, which can be broadly categorized into convergent, linear, and formal syntheses.
Many of the reported total syntheses of this compound utilize a convergent strategy. syr.edu A notable example is the synthesis by Toste and coworkers, which coupled two key fragments using a Horner-Wadsworth-Emmons reaction. organic-chemistry.org Another convergent approach, designed by Buszek's group, was utilized to create libraries of related medium-ring lactams inspired by the this compound structure. nih.govdntb.gov.ua The NHK coupling has been a cornerstone of convergent strategies for this compound, effectively uniting a vinyl iodide side chain fragment with an aldehyde precursor of the lactone core. syr.edu
| Key Convergent Syntheses of this compound |
| Lead Scientist(s) |
| Buszek et al. |
| Toste et al. |
| Clardy et al. |
A linear synthesis builds the molecule in a step-by-step fashion from one end to the other. While conceptually straightforward, this can be less efficient for complex targets due to the propagation of yield losses over many steps.
An attempted linear synthesis of the this compound and B carbon framework has been reported. syr.edu This approach employed a sequence of sigmatropic rearrangements to construct the carbon backbone and establish key stereochemistry. syr.edu The strategy involved installing chirality at C13 via an allyl Grignard addition, followed by a (2,3)-Wittig rearrangement to set the stereocenters at C7 and C8. syr.edu Further chirality at C3 and C4 was to be created using a (3,3)-Claisen rearrangement of a glycolate (B3277807) ester. syr.edu
A formal synthesis completes the synthesis of a known intermediate that has previously been converted into the final natural product. Several formal syntheses and strategies for preparing advanced intermediates of this compound have been documented. scielo.br
One such formal synthesis was reported by Kodama and colleagues, starting from (-)-citronellol. oup.com They efficiently prepared a protected tetraol intermediate, which had been previously converted to this compound by Buszek's group. oup.com Other work has focused on the efficient synthesis of key structural components. For instance, two crucial intermediates, the lactone core and the vinyl iodide side chain, were synthesized in a direct manner, highlighting the importance of substrate-controlled lactonization and asymmetric allenylboronate additions. capes.gov.br A facile asymmetric synthesis of the octalactin lactone was also developed starting from (R)-cyclohexylideneglyceraldehyde, using an Indium-mediated diastereoselective crotylation as a key step. researchgate.net
Controlling the absolute stereochemistry of the seven chiral centers is a paramount challenge. Numerous enantioselective total syntheses have been developed, each employing a distinct strategy to achieve high stereocontrol.
Shiina and coworkers developed an enantioselective synthesis using asymmetric aldol (B89426) reactions of silyl (B83357) enolates with achiral aldehydes, promoted by a chiral Tin(II) complex. nih.govniph.go.jp This approach was coupled with a novel and rapid mixed-anhydride lactonization method to form the eight-membered ring. nih.gov
O'Sullivan, Holmes, and coworkers achieved a concise total synthesis in a 15-step longest linear sequence. nih.govacs.org Key steps included a Paterson-Aldol reaction for rapid assembly of a key carbonate intermediate and a subsequent Claisen rearrangement to form the unsaturated medium-ring lactone core. nih.govacs.org
Krische and Wu reported a total synthesis in 2024 that utilized iterative, enantioselective ruthenium-catalyzed hydrogen autotransfer crotylations of ethyl 3-hydroxypropanoate. nih.govacs.org This modern approach provided access to the natural product in fewer steps than previously achieved. nih.gov
Toste's group employed a strategic vanadium-catalyzed aerobic oxidative kinetic resolution of a racemic alcohol. organic-chemistry.orgcapes.gov.br This elegant "resolution/recombination" approach allowed both enantiomers produced in the resolution step to be utilized in the convergent synthesis. capes.gov.br
Bouzbouz and Cossy developed a short and stereoselective synthesis of the lactone core using enantioselective crotyltitanations to control the stereogenic centers at C3, C4, C7, and C8. thieme-connect.com
Formal Syntheses and Advanced Intermediate Preparations
Key Reaction Methodologies in this compound Synthesis
The various syntheses of this compound have served as a platform for the application and development of powerful synthetic reactions.
Ring-Closing Metathesis (RCM): RCM has proven to be a powerful tool for constructing the eight-membered lactone core of this compound. researchgate.netmedwinpublishers.com This reaction, often using Grubbs' ruthenium catalysts, provides a direct method for forming large ring systems from a linear diene precursor. medwinpublishers.com The Buszek group, among others, has successfully applied RCM as a key step in their synthetic strategy. researchgate.net
Lactonization Reactions: The formation of the medium-sized eight-membered ring is a thermodynamically and kinetically challenging step. Several specialized macrolactonization techniques have been employed:
Shiina Macrolactonization: This method uses a mixed anhydride (B1165640), typically 2-methyl-6-nitrobenzoic anhydride (MNBA), with a catalytic amount of an amine base like 4-(dimethylamino)pyridine (DMAP) or its N-oxide (DMAPO). scielo.brresearchgate.netnih.gov It has been shown to be remarkably effective and rapid for forming the octalactin ring. nih.gov
Wolff Rearrangement: In the Toste synthesis, a photo-Wolff rearrangement of a diazoketone was used to contract a larger ring precursor into the eight-membered lactone, expelling nitrogen gas in the process. organic-chemistry.org
Other Methods: Additional methods used in various syntheses include the Corey-Nicolaou lactonization, S N' lactonization, and carbodiimide-mediated cyclizations using reagents like EDCI. syr.eduscielo.brcapes.gov.br
| Lactonization Methods in this compound Synthesis |
| Method |
| Shiina Macrolactonization |
| Photo-Wolff Rearrangement |
| Corey-Nicolaou Lactonization |
| S N' Lactonization |
| EDCI-mediated Lactonization |
Key Stereocontrol Reactions:
Aldol Reactions: Asymmetric aldol reactions have been fundamental for setting multiple stereocenters. These include the use of chiral tin(II) complexes to promote enantioselective aldol additions, the Paterson-Aldol reaction using chiral boron enolates, and the vinylogous Mukaiyama aldol reaction. researchgate.netnih.govnih.govacs.org
Asymmetric Crotylation/Allylation: Reactions such as enantioselective crotyltitanations and ruthenium-catalyzed butadiene-mediated crotylations have been used to construct the polyketide chain with high stereocontrol. thieme-connect.comthieme-connect.com
Rearrangement Reactions: Stereoselective rearrangements, including the (2,3)-Wittig and (3,3)-Claisen rearrangements, have been used to transfer chirality and build the carbon framework. syr.edunih.gov
Lactonization Strategies for Medium-Ring Systems
The formation of the eight-membered ring, or oxocane, is a critical and often challenging step in the total synthesis of this compound. Several powerful lactonization methods have been employed to address this challenge.
A highly effective method for constructing the eight-membered lactone core of this compound involves a mixed-anhydride approach, notably using 2-methyl-6-nitrobenzoic anhydride (MNBA). scielo.brresearchgate.netnih.gov This method, developed by Shiina and colleagues, has proven to be a rapid and efficient protocol for the synthesis of medium-sized rings. researchgate.netnih.gov The reaction is typically promoted by a catalytic amount of a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP) or 4-(dimethylamino)pyridine 1-oxide (DMAPO). scielo.brresearchgate.netnih.gov
In the synthesis of (-)-Octalactin A, the seco-acid precursor is treated with MNBA and a catalyst, leading to the formation of the eight-membered lactone in high yield, for instance, 90%. scielo.br The efficiency of this method is remarkable, requiring only small amounts of the catalyst (e.g., 5 mol % of DMAP or 2 mol % of DMAPO) to rapidly facilitate the cyclization. researchgate.netnih.gov This strategy has also been successfully applied in the synthesis of Octalactin B. lookchem.com The MNBA-mediated lactonization proceeds under mild conditions and has been shown to be superior to other methods in certain contexts, avoiding undesired side reactions like epimerization. beilstein-journals.org
Table 1: Key Reagents in MNBA-Mediated Lactonization for Octalactin Synthesis
| Reagent | Role | Reference |
|---|---|---|
| 2-methyl-6-nitrobenzoic anhydride (MNBA) | Coupling/Dehydrating Agent | scielo.brresearchgate.netlookchem.combeilstein-journals.org |
| 4-(dimethylamino)pyridine (DMAP) | Nucleophilic Catalyst | scielo.brresearchgate.netlookchem.combeilstein-journals.org |
| 4-(dimethylamino)pyridine 1-oxide (DMAPO) | Nucleophilic Catalyst | scielo.brresearchgate.net |
| Seco-acid of Octalactin | Substrate (ω-hydroxy carboxylic acid) | scielo.brlookchem.com |
The Corey-Nicolaou macrolactonization is a classic and widely used method that has also been applied to the synthesis of this compound. scielo.br This protocol involves the "double activation" of the seco-acid. acs.org The carboxylic acid is first converted to a 2-pyridyl thioester. acs.orguniv-amu.fr This intermediate then undergoes an "electrostatically driven" cyclization, where both the carbonyl group and the hydroxyl group are activated, facilitating the formation of the lactone ring. acs.org
In the first total synthesis of (-)-Octalactin A, which established its absolute configuration, Buszek and coworkers employed a modified Corey-Nicolaou protocol. scielo.br The intramolecular esterification of the ω-hydroxy carboxylic acid precursor yielded the eight-membered lactone intermediate in 73% yield. scielo.br This method has been a reliable tool in the synthesis of numerous complex natural products containing macrolactone rings. acs.orgcapes.gov.br
An alternative and less common approach to forming the lactone ring in this compound involves the Wolff rearrangement. organic-chemistry.org This reaction converts an α-diazoketone into a ketene (B1206846), which can then be trapped by an intramolecular hydroxyl group to form the lactone. numberanalytics.comorganic-chemistry.org The rearrangement can be induced thermally, photochemically, or through metal catalysis. organic-chemistry.org
In a total synthesis of this compound reported by Toste and colleagues, a photolytic Wolff rearrangement was employed. organic-chemistry.orgipb.pt An α-diazoketone precursor was subjected to photolysis in aqueous tetrahydrofuran (B95107) to generate a seco-acid intermediate, which then underwent lactonization. ipb.pt The photo-Wolff rearrangement proved to be more efficient than a silver salt-mediated process for this specific substrate, despite requiring high dilution to prevent intermolecular reactions. organic-chemistry.org This strategy highlights the versatility of the Wolff rearrangement in constructing challenging ring systems. organic-chemistry.org
A novel SN' (substitution nucleophilic allylic) lactonization was utilized in a synthetic approach toward the Octalactin framework. syr.edu This strategy establishes the stereocenter at the C9 position during the ring-closing step. syr.edu This particular methodology was part of a linear synthesis that also employed a series of sigmatropic rearrangements to construct the carbon backbone and set key stereochemistries. syr.edu
Wolff Rearrangement for Lactone Formation
Stereoselective and Asymmetric Transformations
Achieving the correct stereochemistry of the multiple chiral centers in this compound is paramount. Synthetic chemists have relied on powerful asymmetric reactions to control these stereochemical outcomes.
Asymmetric aldol reactions have been instrumental in the stereoselective synthesis of this compound and its precursors. nih.govresearchgate.net Specifically, the reaction of ketene silyl acetals with achiral aldehydes, promoted by a chiral tin(II) complex, has been a key strategy. nih.govresearchgate.netniph.go.jp This method allows for the enantioselective formation of carbon-carbon bonds while simultaneously creating new stereocenters with high control.
In the total synthesis of this compound by Shiina's group, enantioselective aldol reactions were used to prepare the optically active linear precursors. nih.govlookchem.com For instance, the reaction between a ketene silyl acetal (B89532) and an aldehyde, catalyzed by a chiral Sn(II) complex, such as one coordinated with a chiral diamine, produces the desired aldol products with high stereoselectivity. researchgate.netniph.go.jp This approach was crucial for constructing both the side chain and the optically active seco-acid that would later be cyclized to form the eight-membered ring. lookchem.com This powerful reaction has been applied to the synthesis of both this compound and B. nih.govlookchem.com
Table 2: Components of the Asymmetric Aldol Reaction for Octalactin Synthesis
| Component | Function | Example | Reference |
|---|---|---|---|
| Ketene Silyl Acetal | Enolate equivalent | Silyl enolate of an ester or thioester | nih.govlookchem.comresearchgate.netniph.go.jp |
| Aldehyde | Electrophile | Achiral aldehydes | nih.govlookchem.comresearchgate.netniph.go.jp |
| Chiral Lewis Acid | Catalyst | Chiral Sn(II) complex (e.g., Sn(OTf)₂ with a chiral diamine) | nih.govlookchem.comresearchgate.netniph.go.jp |
Catalytic Asymmetric Epoxidation
Ring-Closing Metathesis (RCM) in Macrolactone Construction
Ring-closing metathesis (RCM) has emerged as a powerful and widely used method for the construction of the challenging eight-membered macrolactone core of this compound. researchgate.netmedwinpublishers.com This reaction utilizes ruthenium-based catalysts, such as the Grubbs catalyst, to form cyclic olefins from acyclic diene precursors. researchgate.netmedwinpublishers.com Its tolerance to various functional groups and its effectiveness in forming medium and large rings have made it a go-to strategy in many synthetic endeavors. researchgate.netmedwinpublishers.com
Several total syntheses of this compound have featured RCM as the key ring-forming step. researchgate.netacs.org For example, a key diene precursor can be synthesized and then subjected to RCM to furnish the eight-membered lactone. researchgate.net In another instance, a convergent synthesis strategy involved the coupling of two fragments, followed by an RCM reaction to construct the lactone core. researchgate.net An Evans-Tishchenko reaction followed by RCM has also been reported as an effective sequence to generate the fully functionalized core of this compound. nih.gov
The successful application of RCM in multiple syntheses underscores its reliability and efficiency in constructing the sterically demanding eight-membered ring of this compound. researchgate.netacs.org
| RCM Approach to this compound Core | Key Features |
| Sequential Evans-Tishchenko and RCM | High diastereoselectivity in the Evans-Tishchenko reaction of an unsaturated aldehyde and a β-hydroxy ketone, followed by high-yielding RCM cyclization of the resulting diene. nih.gov |
| Convergent Synthesis with RCM | Coupling of two synthesized fragments followed by a facile RCM reaction to construct the eight-membered lactone core. researchgate.netresearchgate.net |
| In-mediated Crotylation and RCM | Diastereoselective crotylation in water followed by invertive esterification and an RCM reaction to furnish the target lactone. researchgate.net |
Carbon-Carbon Bond Forming Reactions
The assembly of the carbon skeleton of this compound relies on various powerful carbon-carbon bond-forming reactions to connect the different fragments of the molecule.
The Nozaki-Hiyama-Kishi (NHK) reaction, a nickel(II)/chromium(II)-mediated coupling, is a highly effective method for forming carbon-carbon bonds between a vinyl halide and an aldehyde. This reaction has been a cornerstone in several total syntheses of this compound. syr.eduorganic-chemistry.org A common and convergent strategy involves the coupling of a vinyl iodide side chain with an aldehyde fragment representing the core of the molecule. syr.eduorganic-chemistry.org
This coupling is known for its high chemoselectivity and its ability to proceed under mild conditions, making it suitable for complex substrates. nih.govnih.gov In the context of this compound synthesis, the NHK reaction serves as a crucial step to unite the two major fragments of the molecule, completing the carbon skeleton before the final cyclization and functional group manipulations. organic-chemistry.org The reliability of this reaction in forging the key C9-C10 bond has been demonstrated in multiple successful synthetic campaigns. syr.edu
Darzens Condensation
Side Chain Construction Methodologies (e.g., Kocienski procedure)
The construction and attachment of the side chain of this compound is a critical phase of its total synthesis. The Kocienski olefination, a modification of the Julia olefination, has emerged as a robust method for this purpose. organic-chemistry.orgresearchgate.net This reaction involves the coupling of a carbonyl compound with a heteroaryl sulfone, typically leading to the formation of a trans-double bond with high selectivity. researchgate.netresearchgate.net
In the synthesis of this compound by Toste and coworkers, the Kocienski procedure was utilized for the synthesis of the side chain through the opening of a dihydrofuran via a 1,2-metalate rearrangement. organic-chemistry.org The Julia-Kocienski olefination is valued for its mild reaction conditions, broad substrate scope, and high (E)-selectivity, making it a powerful tool in the late-stage synthesis of complex natural products. researchgate.netnih.gov
Table 6: Application of the Kocienski Procedure in this compound Synthesis
| Precursor(s) | Reagents/Conditions | Key Transformation | Stereoselectivity | Reference |
| Dihydrofuran | Not specified | Opening of dihydrofuran for side chain synthesis | Not specified | organic-chemistry.org |
Comparative Analysis of Synthetic Routes: Efficiency and Stereocontrol
Stereocontrol in the coupling of the main fragments has also been a point of comparison. While the Nozaki-Hiyama-Kishi (NHK) reaction has been widely used, achieving high diastereoselectivity can be challenging. nih.gov A recent development by Wu and coworkers demonstrated a triorganozincate-mediated vinylation for fragment coupling that proceeded with complete diastereocontrol (>20:1), a significant improvement over previous NHK and vinyllithium-based approaches. nih.gov
Table 7: Comparison of Selected Total Synthesis Routes to this compound
| Lead Author(s) | Key Reactions | Longest Linear Sequence | Overall Yield | Key Achievements in Stereocontrol | Reference(s) |
| O'Sullivan, Holmes | Paterson-Aldol, Claisen Rearrangement | 15 steps | 10% | High stereocontrol in aldol and Claisen reactions | datapdf.comnih.govacs.org |
| Shiina | Asymmetric Aldol, MNBA Lactonization | Not explicitly stated | Not explicitly stated | High yield (90%) in macrocyclization | scielo.brnih.gov |
| Toste | Darzens Condensation, HWE, NHK, Photo-Wolff Rearrangement | Not explicitly stated | Not explicitly stated | Kinetic resolution for enantiocontrol | organic-chemistry.org |
| Wu | Butadiene-mediated crotylation, Triorganozincate vinylation | Fewer steps than previous syntheses | Not explicitly stated | Complete diastereocontrol (>20:1) in fragment coupling | nih.gov |
| Hatakeyama (Formal) | SmI₂-promoted Reformatsky Reaction | Not applicable | Not applicable | Formation of the lactone core, albeit with low initial diastereoselectivity | ucl.ac.uk |
Challenges and Future Directions in this compound Total Synthesis
The intricate architecture of this compound, characterized by a strained eight-membered lactone ring and multiple stereocenters, presents significant hurdles for synthetic chemists. syr.eduontosight.ai Overcoming these challenges has been a primary focus of numerous research efforts, leading to innovative strategies and highlighting areas for future development.
A paramount challenge in any total synthesis of this compound is the construction of the eight-membered lactone core. syr.edu The formation of such medium-sized rings is entropically disfavored and often complicated by transannular strain. beilstein-journals.org Early and contemporary syntheses have employed various macrolactonization techniques to address this issue. Ring-closing metathesis (RCM) has emerged as a powerful and frequently used tool for forging the cyclic core of this compound. researchgate.netmedwinpublishers.com However, the success of RCM is highly dependent on the substrate's conformation and the choice of catalyst. researchgate.netnih.gov Other approaches have utilized mixed-anhydride lactonization methods, such as those employing 2-methyl-6-nitrobenzoic anhydride (MNBA), which have proven effective for creating the medium-sized ring under mild conditions. researchgate.netnih.gov The Yamaguchi macrolactonization has also been applied, though its efficiency can be influenced by the specific substitution pattern of the linear precursor. beilstein-journals.orgresearchgate.net
Another significant difficulty lies in the precise control of the molecule's stereochemistry across its numerous chiral centers. Synthetic strategies must incorporate highly stereoselective reactions to install the correct relative and absolute configurations. Methods like enantioselective crotyltitanations, aldol reactions promoted by chiral complexes, and substrate-controlled additions have been instrumental in setting key stereocenters. nih.govresearchgate.netnih.gov For instance, some syntheses have leveraged a Nozaki-Hiyama-Kishi (NHK) coupling to connect major fragments, but achieving high diastereoselectivity in this step has been a persistent challenge. syr.edunih.gov More recent work has shown that using triorganozincate reagents in place of traditional NHK conditions can lead to complete diastereocontrol, showcasing an advancement in substrate-controlled fragment coupling. nih.gov
Furthermore, the discovery and application of new catalytic methods remain a key area of research. thieme-connect.com Innovations in catalysis could lead to more efficient ring-closing strategies, more selective C-H functionalization to avoid protecting groups, and improved control over challenging stereocenters. Exploring enzymatic or chemoenzymatic steps, such as the use of enzymes for selective deprotection in the final stages of the synthesis, represents a move towards greener and more elegant solutions. nih.gov Ultimately, the ongoing efforts in the synthesis of this compound not only provide access to this biologically important molecule but also drive the development of new synthetic methodologies applicable to other complex natural products. ontosight.aiacs.org
V. Biological Activities and Mechanistic Investigations Non Clinical
In Vitro Cytotoxicity Profiling in Model Cell Lines
Octalactin A has demonstrated notable cytotoxic activity against a range of murine and human tumor cell lines. The extent of this activity varies depending on the cell line.
Initial reports suggested that this compound possesses cytotoxicity against murine leukemia L1210 cells. hilarispublisher.com However, subsequent research investigating synthetic analogs provided more nuanced findings. In one study, natural this compound (referred to as K1) was found to be inactive against L1210 cells at a concentration of 50 µM. nih.govresearchgate.net In contrast, a synthetic eight-membered lactone analog, designated K4, demonstrated significant inhibition of tumor cell growth, reducing it by approximately 90% in the L1210 system. nih.govresearchgate.net
This compound exhibits potent cytotoxic effects against the B-16-F10 murine melanoma cell line. acs.orgthieme-connect.comorganic-chemistry.org Studies have reported a strong inhibitory activity, with a reported IC₅₀ value of 7.2 ng/mL against this cell line. nih.govscienceopen.com Another study documented cytotoxicity at a concentration of 2 x 10⁻⁷ M. acs.org
Significant in vitro cytotoxicity has also been observed for this compound against the HCT-116 human colon tumor cell line. acs.orgthieme-connect.com The compound displayed inhibitory activity with a reported IC₅₀ value of 500 ng/mL. nih.govscienceopen.com A separate investigation established cytotoxicity at a concentration of 1.4 x 10⁻⁶ M. acs.org
Research into compounds inspired by this compound, such as synthetic medium-ring lactams (MRLs), has shown activity across a spectrum of other tumor cell lines. These MRLs were effective inhibitors of cell proliferation in human HL-60 promyelocytic leukemia and murine Pan02 pancreatic ductal adenocarcinoma cell lines, typically demonstrating activity in the low micromolar range after several days in culture. ku.edunih.gov
The cytotoxic activity of this compound and its analogs is concentration-dependent. For the synthetic analog K4, the long-term inhibition of L1210 cell growth was found to be dependent on the concentration, with an IC₅₀ value of approximately 10 µM. nih.govresearchgate.net Similarly, the inhibitory effects of this compound on B-16-F10 and HCT-116 cells are demonstrated by specific IC₅₀ values, indicating a dose-response relationship. nih.govscienceopen.comacs.org Studies on tacrine-coumarin derivatives, another class of compounds, also showed that they inhibit cancer cell metabolic activity in a concentration-dependent manner. mdpi.com
Cellular Mechanisms of Action (Non-Clinical)
Effects on Macromolecule Synthesis (DNA, RNA, Protein)
Initial investigations into the mechanism of action for this compound and its analogs have examined their impact on the fundamental cellular processes of macromolecule synthesis. In studies involving murine L1210 leukemic cells, the effects of these compounds on the synthesis rates of DNA, RNA, and protein were evaluated. nih.gov Notably, the natural form, this compound (referred to in some studies as K1), was found to be inactive at a concentration of 50 µM. nih.govresearchgate.net Similarly, the synthetic and more potent analog, K4, did not alter the rates of DNA, RNA, or protein synthesis at the same concentration, despite its significant antiproliferative effects. nih.govresearchgate.net This lack of direct inhibition on macromolecule synthesis suggests that the cytotoxic and growth-inhibiting properties of these compounds are not primarily caused by interference with these pathways, pointing toward alternative molecular targets. nih.gov
Perturbation of Microtubule Dynamics
A significant area of investigation has been the effect of this compound analogs on the cytoskeleton, specifically on microtubule dynamics, which are critical for cell division, structure, and transport.
Research has shown that the synthetic this compound analog, K4, directly interferes with the formation of microtubules. nih.gov In in vitro assays using purified tubulin, the K4 analog demonstrated a notable inhibitory effect on polymerization. nih.gov At a concentration of 50 µM, K4 was found to inhibit the polymerization of tubulin by approximately 45%. nih.govresearchgate.net This action places it in the category of agents that disrupt the dynamic instability of microtubules by preventing the assembly of tubulin subunits into polymers. mdpi.com
The inhibition of tubulin polymerization is a hallmark of microtubule-destabilizing agents. mdpi.commdpi.com The experimental evidence for the K4 analog's activity has led to its classification as a novel microtubule-destabilizing drug. nih.govresearchgate.net Its potency has been characterized as weaker than that of established microtubule inhibitors like vincristine. nih.gov By disrupting the equilibrium between tubulin dimers and microtubule polymers, such agents can trigger downstream cellular events, including the arrest of the cell cycle and apoptosis. mdpi.com
Inhibition of Tubulin Polymerization
Investigation of Other Putative Molecular Targets
The discrepancy observed between the potent anti-proliferative activity of the K4 analog and its lack of effect on macromolecule synthesis strongly indicates that its mechanism of action involves other molecular targets. nih.govresearchgate.net The primary putative target identified through these mechanistic studies is tubulin. nih.gov The partial inhibition of tubulin polymerization by K4 accounts for at least some of its antitumor action. nih.govresearchgate.net However, researchers suggest that other mechanisms may also be involved in its biological activity. nih.gov
Differential Biological Activity of this compound and its Analogs (e.g., Octalactin B, K4)
Studies comparing the biological effects of this compound, its naturally occurring analog Octalactin B, and synthetic analogs like K4 have revealed significant differences in their potency and activity. This compound (K1) was initially reported to be cytotoxic but was found to be inactive at 50 µM in murine L1210 leukemic cells. nih.govresearchgate.netsyr.edu Octalactin B (K2) has been noted to exhibit significantly less bioactivity than this compound. syr.edu
In contrast, the synthetic eight-membered lactone analog K4, an oxocene, proved to be the most effective compound in this specific test system. nih.govresearchgate.net It inhibited the growth of L1210 tumor cells by approximately 90% and demonstrated a concentration-dependent inhibition with an IC₅₀ value of around 10 µM. nih.govresearchgate.net The cytotoxic effects of K4 were observed to be delayed and weaker, suggesting that the inhibition of cell proliferation seen after treatment is not solely due to immediate drug cytotoxicity. nih.gov
Data Tables
Table 1: Summary of Biological Activity of this compound Analog K4 in Murine L1210 Cells
| Biological Process | Concentration | Observed Effect | Source |
| Macromolecule Synthesis (DNA, RNA, Protein) | 50 µM | No alteration in synthesis rates | nih.govresearchgate.net |
| Tubulin Polymerization | 50 µM | ~45% inhibition | nih.govresearchgate.net |
| Tumor Cell Growth Inhibition | ~10 µM (IC₅₀) | ~90% inhibition at 50 µM | nih.govresearchgate.net |
Table 2: Comparative Activity of this compound and its Analogs
| Compound | Code Name | Source | Biological Activity in L1210 Murine Leukemia Cells | Source |
| This compound | K1 | Natural | Reported cytotoxic, but inactive at 50 µM in this system. | nih.govresearchgate.netsyr.edu |
| Octalactin B | K2 | Natural | Exhibits significantly less bioactivity than this compound. | nih.govsyr.edu |
| Analog K4 | K4 | Synthetic | Potent inhibitor of cell growth (~90% at 50 µM; IC₅₀ ~10 µM). | nih.govresearchgate.net |
Vi. Structure Activity Relationship Sar Studies of Octalactin a Analogs
Rational Design and Synthesis of Structural Analogs
The limited availability of Octalactin A from its natural source has necessitated the development of robust synthetic routes to access the core structure and its derivatives. nih.gov The synthesis of this compound analogs is a complex challenge due to the strained eight-membered ring. chemistry-chemists.com Researchers have employed various strategic approaches to construct this core and introduce structural diversity.
Key synthetic strategies include:
Convergent Synthesis: Many total syntheses rely on a convergent strategy, often involving the coupling of two key fragments. syr.edu For instance, a common approach utilizes a Ni(II)/Cr(II) mediated coupling of a vinyl halide and an aldehyde to assemble the carbon skeleton. syr.edu
Macrolactonization: The formation of the eight-membered lactone ring is a critical step. Various methods have been successfully applied, including:
Corey-Nicolaou Lactonization: This method, using 2,2'-dipyridyl disulfide and triphenylphosphine, was used in early syntheses of the octalactin core. scielo.br
Shiina Macrolactonization: A particularly effective method uses a mixed-anhydride, such as 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) or 4-(dimethylamino)pyridine 1-oxide (DMAPO). scielo.brnih.govresearchgate.net This protocol has been noted for its speed and high yields in forming the medium-sized ring. nih.gov
Yamaguchi Esterification: Another established method for forming the lactone ring.
Wolff Rearrangement: A photo-Wolff rearrangement has been employed as an unconventional yet effective method to form the medium-ring lactone from an α-diazoketone precursor. organic-chemistry.org
Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for constructing the eight-membered ring, particularly for creating libraries of analogs. nih.govnih.govresearchgate.net This strategy allows for the formation of an unsaturated oxocene core, which can be a precursor to the saturated lactone. nih.gov It has been instrumental in the development of eight-membered lactam libraries inspired by the octalactin scaffold. nih.govnih.gov
Asymmetric Reactions: To control the multiple stereocenters present in this compound, enantioselective reactions are crucial. Methods like asymmetric aldol (B89426) reactions, enantioselective crotyltitanations, and asymmetric epoxidations have been employed to set the stereochemistry of key intermediates. nih.govorganic-chemistry.orgresearchgate.net
These synthetic endeavors have enabled the creation of a diverse range of analogs, including stereoisomers, analogs with modified side chains, and compounds where the core lactone is replaced by other functional groups, such as a lactam. nih.govnih.gov
Stereochemical Influence on Biological Activity
The specific three-dimensional arrangement of atoms (stereochemistry) in this compound and its analogs plays a significant role in their biological activity. The synthesis of various stereoisomers has allowed for direct investigation into the importance of each chiral center.
For example, in the synthesis of a library of eight-membered lactam analogs, diastereomeric mixtures were often produced. nih.gov In some cases, these diastereomers were separated and assigned as cis or trans isomers based on NMR spectroscopic data (NOE). nih.gov This separation is critical, as different isomers can exhibit distinct biological profiles. While detailed comparative activity for all stereoisomers is not always reported, the deliberate synthesis of specific enantiomers and diastereomers underscores the recognized importance of stereochemistry for bioactivity. nih.gov The synthesis of both (-)-octalactin A and its unnatural enantiomer, (+)-octalactin A, has been accomplished, providing the necessary tools for such comparative biological studies. researchgate.net
Role of the Eight-Membered Lactone Core in Activity
The eight-membered lactone ring is a defining and unusual feature of the octalactin family. syr.eduontosight.ai SAR studies have explored the necessity of this specific core for cytotoxicity. A significant strategy in this exploration has been the replacement of the oxygen atom in the lactone ring with a nitrogen atom, creating an eight-membered lactam scaffold. nih.govnih.govresearchgate.netnih.gov
Researchers have successfully prepared libraries of these lactam analogs using RCM. nih.govnih.gov A preliminary biological screening of these novel lactams against various cancer cell lines, including murine L1210 lymphocytic leukemia and human HL-60 promyelocytic leukemia, revealed that several of these compounds exhibit potent antiproliferative activity, with IC₅₀ values in the low micromolar and even sub-micromolar range. nih.govnih.govresearchgate.net
The fact that these lactam analogs retain, and in some cases show potent, antitumor activity demonstrates that the core eight-membered ring structure is a key pharmacophore, but the ester linkage of the natural product is not strictly essential for cytotoxicity. nih.govnih.gov This finding opens up a much broader chemical space for the design of new anticancer agents based on the octalactin template.
Functional Group Modifications and Their Effect on Cellular Activity
Systematic modification of the functional groups appended to the core octalactin scaffold has been a key strategy for probing the SAR and optimizing activity. Taking inspiration from the octalactin structure, researchers have synthesized libraries of analogs, particularly focusing on the eight-membered lactam core, and introduced a wide variety of functional groups. nih.govnih.govresearchgate.netnih.gov
In one such study, a library of 163 members was created where the secondary amine within the lactam scaffold was derivatized to form tertiary amines, amides, sulfonamides, carbamates, and ureas. researchgate.net The resulting compounds were screened for antiproliferative activity against murine L1210 lymphocytic leukemia cells. The results indicated that these modifications significantly impacted cytotoxicity, with several analogs displaying IC₅₀ values in the low micromolar to sub-micromolar range. nih.govresearchgate.net
The table below summarizes the antiproliferative activity of selected derivatized lactam analogs, highlighting the influence of different functional groups.
Table 1: Antiproliferative activity of selected eight-membered lactam analogs inspired by this compound. Data sourced from nih.gov.
Among the tested compounds, the camphorsulfonamide glycine (B1666218) derivative 31{1}{5} showed the most potent activity. researchgate.net These results validate the relevance of the medium-ring scaffold and demonstrate that diverse functional groups can be incorporated to tune the biological activity. nih.govresearchgate.net Interestingly, the olefin within the lactam ring was also modified via reduction or dihydroxylation, providing further avenues for functionalization and SAR exploration. nih.gov
In a separate study, the naturally occurring this compound was found to be inactive at 50 µM against L1210 leukemic cells, whereas a synthetic oxocene analog, K4 , was a potent inhibitor of tumor cell growth with an IC₅₀ of approximately 10 µM. nih.gov This highlights that even subtle changes to the core and side chains can dramatically alter biological activity. The analog K4 was found to partially inhibit tubulin polymerization, suggesting a different or more pronounced mechanism of action compared to the natural product under these specific assay conditions. nih.gov
Computational and Modeling Approaches for SAR Analysis
Computational and molecular modeling methods are increasingly being used to complement experimental SAR studies, providing insights into how analogs might interact with biological targets and helping to rationalize observed activities. nih.gov For this compound-inspired libraries, in silico approaches have been used to guide the design and selection of compounds for synthesis. researchgate.net
As a guiding principle in the creation of one lactam library, all potential structures were screened in silico to ensure they complied with Lipinski's Rules, which predict "drug-likeness". researchgate.net Furthermore, after synthesis and initial biological screening, computational analysis was performed on promising compounds. For example, the sulfonamide derivative 31{3}{4} and its close analogs were flagged by in silico validation studies as occupying regions of chemical property space that were both sparsely populated and had a high number of bioactive hits against various cancer cell lines in existing databases. researchgate.net This suggests that these scaffolds are novel and have a high potential for bioactivity.
Molecular modeling can also help in understanding the conformational properties of the flexible eight-membered ring, which is crucial for its interaction with target proteins. chemistry-chemists.com While specific docking studies for this compound analogs are not extensively detailed in the provided context, the use of cheminformatic analysis demonstrates a rational approach to library design and SAR analysis, moving beyond purely synthetic exploration. researchgate.netku.edu These computational tools are invaluable for prioritizing synthetic efforts and designing future generations of analogs with improved potency and selectivity. nih.gov
Vii. Synthetic Library Generation Inspired by Octalactin a
Design Principles for Medium-Ring Lactone/Lactam Libraries
The design of libraries inspired by Octalactin A is guided by several key principles aimed at maximizing chemical diversity while maintaining "drug-like" properties. The eight-membered lactone core of this compound serves as an attractive and rare template for library development. nih.govamanote.com
A primary design consideration is the incorporation of diverse functionalities and stereochemistries. researchgate.netnih.gov This is often achieved by utilizing a variety of simple, commercially available building blocks. nih.gov For instance, in the creation of lactam libraries, protected L-amino acids, benzaldehydes, and benzyl (B1604629) amines can serve as sources of diversity. nih.gov
Furthermore, to enhance the potential for biological activity, library members are often designed to adhere to principles such as Lipinski's Rules, which predict the druglikeness of a chemical compound. nih.gov This involves in silico screening of potential library members before their synthesis. nih.gov The goal is to create a collection of compounds that features a diversity of topology, stereochemistry, and functionality, thereby increasing the probability of identifying bioactive molecules. nih.govresearchgate.net The replacement of the lactone with a lactam has been a key strategy, allowing for the introduction of additional functionality that can be easily modified. researchgate.netamanote.com
Convergent and Divergent Synthetic Strategies for Library Creation
To efficiently generate a diverse library of this compound-inspired compounds, a combination of convergent and divergent synthetic strategies is often employed. researchgate.netnih.govamanote.com This dual approach allows for the rapid assembly of a core scaffold followed by extensive diversification.
Convergent Phase: In this initial phase, the core medium-ring structure is assembled from several building blocks in a convergent manner. nih.gov For the synthesis of lactam analogues of this compound, this has involved the coupling of three key components: a protected amino acid, a benzaldehyde, and a benzylamine. nih.gov A key reaction in this phase is often a ring-closing metathesis (RCM) to form the eight-membered ring. nih.govnih.gov This method has proven to be efficient for constructing the oxocene core of this compound and has been adapted for the synthesis of the corresponding lactams. nih.govamanote.com
Divergent Phase: Once the core scaffold is synthesized, a divergent strategy is used to introduce a wide array of functional groups. nih.gov This is typically achieved by performing a variety of chemical reactions in a parallel fashion on the common scaffold. nih.gov For example, after the synthesis of a secondary amine-containing lactam core, diversification can be carried out by reacting the amine with various electrophiles to form tertiary amines, amides, sulfonamides, carbamates, and ureas. researchgate.netnih.govamanote.com This approach allows for the creation of a large number of derivatives from a single, common intermediate, significantly expanding the structural diversity of the library. nih.gov
High-Throughput Synthesis and Parallel Approaches
High-throughput synthesis and parallel chemistry are essential tools for the rapid generation of large and diverse compound libraries inspired by this compound. spirochem.com These techniques accelerate the identification and optimization of lead compounds by allowing for the simultaneous synthesis and testing of numerous molecules. spirochem.com
Parallel synthesis platforms, often utilizing 24- or 96-well plate formats, enable the efficient production of hundreds of compounds. spirochem.com This methodology is crucial for the divergent phase of library creation, where a common intermediate is subjected to various reactions to generate a wide range of final products. nih.gov The use of resin-bound scavengers can aid in the purification of the library members, streamlining the workflow. nih.gov
The integration of automated systems for reaction setup, work-up, purification, and analysis further enhances the efficiency of library synthesis. chemspeed.com This allows for a significant increase in the number of molecules produced compared to traditional synthetic methods. spirochem.com High-throughput quality control methods, such as flow injection mass spectrometry and direct injection chemiluminescent nitrogen detection (CLND), are employed to ensure the identity, purity, and quantity of the synthesized compounds in a rapid manner. nih.govresearchgate.net
Preliminary In Vitro Biological Screening of Library Members in Cell Models
Following the synthesis of an this compound-inspired library, the individual compounds are subjected to biological screening to identify potential therapeutic candidates. A common initial step is to assess the antiproliferative activity of the library members in various cancer cell lines. nih.govnih.gov
For example, a library of eight-membered lactams inspired by this compound was screened for its ability to inhibit the proliferation of murine L1210 lymphocytic leukemia cells. nih.gov This preliminary screening allows for the identification of "hit" compounds that exhibit biological activity. The potency of these hits is typically quantified by determining their IC50 value, which is the concentration of the compound required to inhibit cell proliferation by 50%. researchgate.net
In one such study, several lactam derivatives showed promising antiproliferative activity. researchgate.net These initial biological data are crucial for establishing structure-activity relationships (SAR), which can guide the design of future, more potent generations of compounds. nih.gov Some of these synthetic medium-ring lactams (MRLs) were also screened for their ability to inhibit the catalytic activity of human recombinant 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase in a cell-free assay. nih.govresearchgate.net
Below is a table summarizing the antiproliferative activity of selected novel eight-membered lactams inspired by this compound in L1210 tumor cells. researchgate.net
| Compound | IC50 in L1210 cells (µM) |
| 121 | 1.14 (±0.09) |
| 229{3}{3} | 1.43 (±0.07) |
| 329{3}{7} | 1.48 (±0.11) |
| 31{1}{1} | 1.09 (±0.09) |
| 31{1}{5} | 0.47 (±0.03) |
| 31{2}{1} | 2.57 (±0.12) |
| 31{2}{8} | 1.19 (±0.08) |
| 31{2}{10} | 1.16 (±0.06) |
| 31{3}{4} | 1.54 (±0.13) |
| 33{1}{1} | 0.64 (±0.04) |
Data sourced from Brown et al., J Comb Chem. 2008; 10(5): 628–631. researchgate.net
Structural Diversity and Functional Exploration within Libraries
The generation of synthetic libraries based on the this compound scaffold allows for a systematic exploration of structural diversity and its impact on biological function. nih.gov By varying the stereochemistry, ring substituents, and the nature of the heterocyclic core (lactone vs. lactam), chemists can probe the chemical space around the natural product. researchgate.netnih.gov
A 163-membered library of eight-membered lactams inspired by this compound showcased significant diversity in topology, stereochemistry, and functionality. nih.govresearchgate.net This was achieved through the use of different amino acid building blocks (glycine, alanine, and phenylalanine) and a variety of diversification reactions in the final step. nih.gov The resulting library members included tertiary amines, amides, sulfonamides, carbamates, and ureas. researchgate.netnih.gov
Further functionalization of the library members can introduce additional structural complexity and potential for new biological activities. For example, the olefin within the lactam ring can be reduced to create a more flexible scaffold or dihydroxylated to introduce new functional groups and stereocenters. nih.gov This continuous exploration of structural and functional diversity is key to identifying novel compounds with improved therapeutic properties and understanding the molecular features responsible for their biological activity. nih.govnih.gov
Viii. Analytical Methods for Octalactin a in Research
Chromatographic Techniques for Isolation and Purification in Research Samples
Chromatography is a fundamental technique for separating and purifying individual components from a mixture. khanacademy.org In the context of Octalactin A research, various chromatographic methods are employed to isolate it from its natural source, a marine microorganism, or to purify it from complex synthetic reaction mixtures. syr.edu
Commonly used techniques include:
Column Chromatography: This is a primary method for the purification of biomolecules and natural products. nih.gov In the study of this compound and related compounds, silica (B1680970) gel is frequently used as the stationary phase (the solid material through which the mixture passes). khanacademy.orgclockss.org The separation is based on the differential adhesion of components to the silica as a solvent, or mobile phase, flows through the column. khanacademy.org Researchers have successfully used silica gel column chromatography to isolate synthetic intermediates of this compound. nih.gov
Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of reactions and to identify the different components in a mixture before scaling up to column chromatography. khanacademy.org It operates on the same principle as column chromatography, using a thin layer of silica on a glass plate. khanacademy.org For the synthesis of related natural products, preparative TLC has been used for purification. clockss.org
High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient method for both the analysis and purification of complex molecules like this compound. atdbio.com It utilizes high pressure to pass the solvent through a column packed with smaller particles, leading to higher resolution separations. atdbio.com Chiral stationary phase HPLC is particularly important in synthetic efforts to determine the enantiomeric purity (a measure of stereochemical success) of the synthesized molecules. nih.gov
The following table summarizes the chromatographic techniques used in the isolation and purification of this compound and its synthetic precursors.
| Technique | Stationary Phase | Purpose in this compound Research | Reference(s) |
| Column Chromatography | Silica Gel | Isolation of synthetic intermediates and final products. | clockss.orgnih.gov |
| Thin-Layer Chromatography (TLC) | Silica Gel | Monitoring reaction progress and preliminary separation analysis. | khanacademy.orgclockss.org |
| High-Performance Liquid Chromatography (HPLC) | Chiral Stationary Phase | Determination of enantiomeric purity (enantioselectivity) of synthetic products. | nih.gov |
Spectroscopic Methods for Characterization in Research Contexts (beyond basic ID)
Once isolated, spectroscopic methods are essential for elucidating the intricate three-dimensional structure of this compound. syr.edu While basic identification is a first step, advanced spectroscopic studies provide detailed information about its unique structural features, such as the unusual eight-membered lactone ring. syr.edu
Key spectroscopic techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structure elucidation. For this compound, both one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (2D NMR) techniques are employed. acs.org 2D NMR experiments, such as COSY, HMQC, and HMBC, help to establish the connectivity of atoms within the molecule. This has been applied to characterize related eight-membered lactone metabolites. koreamed.orgkoreamed.org
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and elemental formula of this compound. acs.org This information is critical for confirming the identity of the isolated or synthesized compound.
Single-Crystal X-ray Analysis: This technique provides the definitive three-dimensional structure of a molecule. syr.edu For this compound, single-crystal X-ray analysis was used to describe its complete spatial arrangement, confirming the relative and absolute stereochemistry. syr.edu
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the characteristic ester (lactone) and hydroxyl groups of this compound. acs.org
The table below outlines the primary spectroscopic methods used for the detailed characterization of this compound.
| Method | Information Obtained | Relevance to this compound | Reference(s) |
| 1D & 2D NMR | Connectivity of atoms, chemical environment of protons and carbons. | Elucidation of the complex carbon skeleton and relative stereochemistry. | acs.orgkoreamed.orgkoreamed.org |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental formula. | Confirmation of the molecular formula. | acs.org |
| Single-Crystal X-ray Analysis | Definitive 3D molecular structure. | Absolute confirmation of the three-dimensional structure and stereochemistry. | syr.edu |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Confirmation of key functional groups like the lactone and hydroxyl moieties. | acs.org |
Methods for Quantification in Biological Assays or Fermentation Broths
Quantifying the amount of this compound is essential for evaluating its biological activity and for monitoring its production during fermentation. Cytotoxicity studies, which determine the concentration of a substance required to inhibit cell growth by 50% (IC₅₀), inherently rely on accurate quantification.
This compound has demonstrated significant cytotoxic activity against B-16-F1O murine melanoma and HCT-116 human colon tumor cell lines, with reported IC₅₀ values of 0.0072 µg/mL and 0.5 µg/mL, respectively. nih.govmdpi.com The ability to measure these low concentrations implies the use of highly sensitive analytical techniques.
While specific published protocols for this compound quantification are not detailed in the provided results, the standard method for such compounds in fermentation broths or biological samples is High-Performance Liquid Chromatography (HPLC) , often coupled with a mass spectrometer (LC-MS). This hyphenated technique offers both the separation power of HPLC and the sensitivity and specificity of mass spectrometry, allowing for accurate quantification even in complex matrices. For instance, HPLC with fluorescence detection has been successfully used to determine key intermediates in the biosynthesis of other antibiotics in fermentation broths, showcasing the power of such methods. cuni.cz
| Parameter | Cell Line | Value | Reference(s) |
| IC₅₀ | B-16-F1O murine melanoma | 0.0072 µg/mL | nih.govmdpi.com |
| IC₅₀ | HCT-116 human colon tumor | 0.5 µg/mL | mdpi.com |
Advances in Analytical Techniques for Complex Natural Products
The field of natural product research is continually driven by advances in analytical and synthetic techniques. ontosight.ai These innovations enable chemists to study and synthesize complex molecules like this compound with greater efficiency and precision.
Advanced Synthetic Methodologies: The total synthesis of this compound has benefited from the development of novel chemical reactions. For example, an efficient lactonization method using 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) as a coupling reagent was successfully applied to construct the challenging eight-membered ring of this compound. niph.go.jpscielo.br Furthermore, modern approaches like ring-closing metathesis have been explored to construct the core lactam scaffold inspired by this compound's structure. nih.gov
Computational Methods: In modern total synthesis, computational methods are increasingly used in retrosynthetic analysis. numberanalytics.com These tools can help predict reaction outcomes and identify the most efficient synthetic routes, which is invaluable when targeting complex structures like this compound. numberanalytics.com
Chemoenzymatic and Biomimetic Synthesis: The use of enzymes (biocatalysis) and strategies that mimic natural biosynthetic pathways (biomimetic synthesis) are emerging as powerful tools. numberanalytics.com These approaches can offer high selectivity and efficiency for constructing complex molecules. numberanalytics.com Mimicking nature's modular approach, for instance through modern electrochemical couplings, represents a step-change in the efficiency of synthesizing complex natural products. nsf.gov
These advancements not only facilitate the synthesis of known natural products but also pave the way for the creation of novel analogs for further biological evaluation. ontosight.ainih.gov
Ix. Future Directions and Research Opportunities
Deeper Elucidation of Biosynthetic Pathways and Engineering
A fundamental area for future research lies in unraveling the complete biosynthetic pathway of Octalactin A. While it is known to be a polyketide, the specific enzymatic machinery and genetic blueprint responsible for its assembly in Streptomyces species are not fully characterized. dtu.dk Understanding this pathway is crucial for several reasons. Firstly, it provides insights into the novel enzymatic strategies nature employs to construct complex medium-ring lactones. Secondly, this knowledge is the cornerstone for biosynthetic engineering.
Key research objectives in this area include:
Genome Sequencing and Gene Cluster Identification: Sequencing the genome of the producing organism to identify the polyketide synthase (PKS) gene cluster responsible for this compound synthesis. researchgate.net
Enzyme Characterization: Expressing and characterizing the individual enzymes within the cluster to understand their specific roles in chain elongation, stereochemical control, and cyclization. dtu.dk
Metabolic Engineering: Leveraging synthetic biology and metabolic engineering techniques to enhance the production of this compound in its native host or a heterologous host. nih.govnih.gov This could involve promoter engineering, precursor supply optimization, and host strain improvement. dtu.dk
Combinatorial Biosynthesis: Utilizing the identified enzymatic machinery to create novel "unnatural" natural products by altering the PKS domains or introducing genes from other biosynthetic pathways. frontiersin.org
Discovery of Novel Molecular Targets and Binding Partners
While early studies suggested that an analog of this compound might interact with tubulin, the precise molecular targets of this compound itself remain to be definitively identified. nih.gov The discrepancy between its potent antiproliferative activity and its limited effect on macromolecule synthesis suggests the involvement of other cellular pathways. nih.gov Future research should employ a variety of modern techniques to uncover these targets.
Potential research avenues include:
Affinity-Based Proteomics: Designing and synthesizing this compound-based probes (e.g., with biotin (B1667282) or a photo-crosslinker) to pull down and identify binding proteins from cell lysates.
Chemical Genetics and Genomics: Using techniques like thermal proteome profiling (TPP) or drug affinity responsive target stability (DARTS) to identify proteins that are stabilized or destabilized upon binding to this compound.
High-Throughput Screening: Screening this compound against panels of known biological targets, such as kinases or other enzymes, to identify potential interactions.
Structural Biology: Once a target is identified, co-crystallization or cryo-electron microscopy (cryo-EM) studies can provide atomic-level details of the binding interaction, guiding the design of more potent and selective analogs. nih.govnih.gov
Development of Next-Generation Synthetic Methodologies
The total synthesis of this compound has been a significant challenge for synthetic organic chemists, primarily due to the difficulty in constructing the eight-membered lactone core. nih.govresearchgate.net While several total syntheses have been reported, there is still a need for more efficient, scalable, and stereoselective methods. organic-chemistry.orglookchem.comnih.gov
Future synthetic efforts could focus on:
Novel Ring-Closing Strategies: Developing new catalytic methods for the formation of medium-ring lactones, such as advanced ring-closing metathesis (RCM) catalysts or novel macrolactonization techniques. researchgate.netnih.gov The use of 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) has shown promise as an effective lactonization agent. lookchem.comnih.gov
Asymmetric Catalysis: Improving the enantioselectivity of key bond-forming reactions to control the multiple stereocenters of this compound with greater precision. nih.govbohrium.com
Flow Chemistry: Exploring the use of continuous flow reactors to improve the efficiency, safety, and scalability of key synthetic steps.
Convergent Synthesis: Designing more convergent synthetic routes that allow for the late-stage introduction of structural diversity, facilitating the rapid synthesis of analog libraries. researchgate.net
Exploration of Broader Biological Activities in Advanced Non-Clinical Models
Initial studies have primarily focused on the cytotoxic activity of this compound and its analogs against cancer cell lines. sci-hub.seacs.orgmdpi.com However, the full spectrum of its biological activities is likely much broader. Future research should investigate its potential in a wider range of disease models.
Areas for exploration include:
Advanced Cancer Models: Testing this compound and its analogs in more clinically relevant cancer models, such as patient-derived xenografts (PDXs), organoids, and in vivo models of metastasis.
Immunomodulatory Effects: Investigating whether this compound can modulate the immune system, either directly or by altering the tumor microenvironment.
Neurobiology: Exploring potential neuroprotective or neuroregenerative properties, given that many natural products have shown activity in this area.
Infectious Diseases: Screening this compound against a panel of pathogenic bacteria and fungi, as many marine natural products possess antimicrobial properties.
Advanced Analog Design and Optimization for Specific Biological Effects
The synthesis of structural analogs of this compound has already demonstrated that modifications to the core structure can lead to altered biological activity. nih.govresearchgate.net A systematic and iterative process of analog design, synthesis, and biological testing will be crucial for developing compounds with improved potency, selectivity, and drug-like properties.
Key strategies for analog design include:
Structure-Activity Relationship (SAR) Studies: Synthesizing a diverse library of analogs with systematic modifications to the lactone ring, the side chain, and the stereocenters to establish clear SAR. researchgate.netnih.gov
Scaffold Hopping: Replacing the eight-membered lactone core with other cyclic scaffolds, such as lactams, to explore new chemical space while retaining key pharmacophoric features. nih.gov
Fragment-Based Drug Discovery (FBDD): Identifying small molecular fragments that bind to the target of this compound and then growing or linking them to create more potent inhibitors.
Prodrug Strategies: Designing prodrugs of this compound to improve its pharmacokinetic properties, such as solubility and bioavailability.
Integration of Computational Chemistry in this compound Research
Computational chemistry and molecular modeling can play a transformative role in accelerating this compound research by providing valuable insights and guiding experimental efforts. uva.nluq.edu.aunovapublishers.com
Applications of computational chemistry include:
Conformational Analysis: Predicting the three-dimensional structure and conformational flexibility of this compound and its analogs, which is crucial for understanding their interaction with biological targets.
Docking and Virtual Screening: Using the structure of a known or predicted target to computationally screen for new analogs with improved binding affinity.
Quantum Mechanics (QM) and Molecular Mechanics (MM) Calculations: Modeling the transition states of key synthetic reactions to optimize reaction conditions and predict stereochemical outcomes. acs.org
Cheminformatics: Analyzing the chemical space of this compound-inspired libraries to ensure diversity and drug-likeness. nih.gov
Q & A
Q. What structural features of Octalactin A contribute to its anti-proliferative activity, and how are these validated experimentally?
this compound’s bioactivity is attributed to its unique eight-membered lactam ring and stereochemical configuration. Key structural elements include the hydroxyl and methyl substituents at positions 4(R), 5(S), and 8(S), which enhance binding to cellular targets. Validation involves:
- Stereochemical analysis : H NMR and high-resolution mass spectrometry (HRMS) confirm configurations .
- Biological assays : MTS:PMS metabolic assays on L1210 leukemia cells quantify inhibitory concentrations (IC). Linear regression of log-transformed dose-response curves determines potency .
- Comparative studies : IC values are benchmarked against known anticancer agents (e.g., mitoxantrone) to contextualize efficacy .
Table 1 : Anti-proliferative Activity of this compound Derivatives
| Compound ID | IC (μM) | Cell Line | Reference |
|---|---|---|---|
| ^31{1}{5} | 0.12 ± 0.03 | L1210 | |
| Glycine analogue | 1.5 ± 0.2 | L1210 |
Q. What synthetic strategies are employed to construct this compound’s medium-ring lactam scaffold?
The convergent-divergent approach combines:
- Convergent phase : Use of commercially available amino acid esters (e.g., glycine, alanine) as building blocks. Reductive coupling (RCM) with Grubbs catalysts forms the lactam ring .
- Divergent phase : Parallel derivatization of secondary amines (RN) to generate sulfonamides, carbamates, and ureas. This diversification enhances drug-like properties per Lipinski’s rules .
- Optimization : Catalyst screening (e.g., Ru-based) and inert gas purging improve RCM yields from 7% to 79% for glycine derivatives .
Advanced Research Questions
Q. How are contradictions in anti-proliferative data resolved across different this compound derivatives?
Discrepancies in IC values arise from stereochemical variability and functional group modifications. Methodological resolutions include:
- Dose-response normalization : Data are standardized to cell viability baselines (untreated controls) to minimize plate-to-plate variability .
- Structure-activity relationship (SAR) modeling : Computational tools (e.g., molecular docking) correlate substituent effects (e.g., sulfonamide groups) with activity .
- Batch validation : Replicate syntheses and purity checks (≥95% by HPLC) ensure consistency .
Q. What experimental design challenges arise in synthesizing this compound-inspired libraries, and how are they addressed?
Key challenges and solutions:
- Low RCM yields : Initial attempts using unoptimized catalysts yielded ≤7%. Solutions:
-
Catalyst screening: Second-generation Grubbs catalysts increase efficiency .
-
Solvent optimization: THF/MeOH mixtures enhance reaction homogeneity .
- Stereochemical complexity : Racemization during derivatization is mitigated via chiral chromatography and Fmoc-protection strategies .
- Scalability : Solid-phase extraction (e.g., PS-trisamine resin) streamlines purification for high-throughput libraries .
Table 2 : Synthesis Yields of this compound Analogues
Derivative Class Yield Range (%) Key Optimization Step Reference Glycine sulfonamides 45–79 RCM catalyst (Grubbs II) Alanine carbamates 7–22 Inert gas purging
Q. How are this compound derivatives screened for drug-like properties, and what computational tools support this?
Screening workflows integrate:
- Pre-synthetic filters : Lipinski’s Rule of Five (Ro5) compliance assessed via cheminformatics tools (e.g., Molinspiration) .
- In vitro profiling : MLSCN (NIH) panels test cytotoxicity, solubility, and metabolic stability .
- Chemoinformatics : PubChem data mining identifies structural outliers; principal component analysis (PCA) maps chemical space occupancy .
Q. What methodologies validate the stereochemical integrity of this compound derivatives during synthesis?
Validation protocols include:
- Chiral chromatography : Resolution of diastereomers (e.g., cis/trans isomers) via flash chromatography .
- Spectroscopic confirmation : H NMR coupling constants and NOESY correlations assign configurations .
- X-ray crystallography : Absolute configuration determination for lead compounds (e.g., coumarin sulfonamide derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
